2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of both difluoro and trifluorophenyl groups. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the reaction of 3,4,5-trifluorophenylacetic acid with difluoromethylating agents under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is a precursor for the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic acid: This compound is similar in structure but lacks the difluoro group.
3,4,5-Trifluorophenylboronic acid: Another fluorinated compound used in organic synthesis.
2,2-Difluoro-2-phenylacetic acid: Similar structure but without the trifluorophenyl group.
Uniqueness
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid is unique due to the presence of both difluoro and trifluorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high chemical stability and reactivity.
Properties
Molecular Formula |
C8H3F5O2 |
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Molecular Weight |
226.10 g/mol |
IUPAC Name |
2,2-difluoro-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H3F5O2/c9-4-1-3(2-5(10)6(4)11)8(12,13)7(14)15/h1-2H,(H,14,15) |
InChI Key |
PMTKDLJOJOJEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
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